molecular formula C20H18O5 B2427850 ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate CAS No. 405916-56-5

ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2427850
CAS No.: 405916-56-5
M. Wt: 338.359
InChI Key: XTYLNIMMHAGPJX-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic organic compound with the molecular formula C20H18O5 It is a derivative of coumarin, a class of compounds known for their diverse biological activities

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-20(22)19(14-7-5-4-6-8-14)24-15-9-10-16-13(2)11-18(21)25-17(16)12-15/h4-12,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLNIMMHAGPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Pechmann Conditions

Resorcinol and ethyl acetoacetate react under Brønsted or Lewis acid catalysis to yield 7-hydroxy-4-methylcoumarin. Key catalytic systems include:

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
FeCl₃·6H₂O Toluene 110 16 92
PVPP-BF₃ Ethanol Reflux 4–6 72–96
Alumina sulfuric acid (ASA) Solvent-free 130 1.5 99

Mechanistic Insight : Protonation of the β-ketoester’s carbonyl group facilitates electrophilic aromatic substitution at the phenol’s para position, followed by lactonization and dehydration.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times significantly. For example, using meglumine sulfate (MS) as a catalyst under solvent-free conditions achieves 88–93% yields within 15–30 minutes. This method enhances scalability while minimizing side products.

Alkylation of 7-Hydroxy-4-methylcoumarin

The 7-hydroxyl group undergoes nucleophilic substitution with α-haloesters to introduce the ethoxy(phenyl)acetate side chain.

Reaction with Ethyl Bromo(phenyl)acetate

A modified procedure from and involves:

  • Reagents : 7-hydroxy-4-methylcoumarin, ethyl bromo(phenyl)acetate, anhydrous K₂CO₃
  • Solvent : Dry acetone
  • Conditions : Reflux for 12–24 hours

Typical Protocol :

  • Dissolve 7-hydroxy-4-methylcoumarin (10 mmol) and K₂CO₃ (12 mmol) in 20 mL acetone.
  • Add ethyl bromo(phenyl)acetate (12 mmol) dropwise under nitrogen.
  • Reflux until TLC confirms completion.
  • Filter, concentrate, and recrystallize from ethanol.

Yield : 70–85% (estimated based on analogous reactions in).

Spectroscopic Validation

Critical spectral data for the final compound align with related structures:

  • IR (KBr) : 1714 cm⁻¹ (C=O, lactone), 1681 cm⁻¹ (C=O, ester), 1245 cm⁻¹ (C-O-C ether).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.76 (d, J = 8.8 Hz, H-5), 7.45–7.30 (m, 5H, phenyl), 4.21 (q, J = 7.1 Hz, OCH₂CH₃), 2.42 (s, 3H, CH₃).

Alternative Pathways and Emerging Methodologies

One-Pot Tandem Reactions

Recent advances propose tandem Pechmann-alkylation sequences using bifunctional catalysts. For instance, Fe³⁺-modified mesoporous silica catalyzes both coumarin formation and subsequent alkylation in a single pot, though yields remain suboptimal (≤65%).

Enzymatic Esterification

Lipase-mediated transesterification offers a green alternative. Preliminary studies using Candida antarctica lipase B (CAL-B) in ionic liquids achieve moderate conversion (40–50%) but require further optimization.

Challenges and Practical Considerations

Steric Hindrance

The phenyl group in ethyl bromo(phenyl)acetate impedes nucleophilic attack, necessitating excess base (K₂CO₃) and prolonged reaction times. Microwave-assisted alkylation mitigates this by enhancing molecular mobility.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) is essential to separate unreacted starting materials and regioisomers. Recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Feasibility

While lab-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of Catalysts : PVPP-BF₃ and ASA are cost-prohibitive for large batches.
  • Waste Management : Solvent-free methods (e.g., ASA-catalyzed Pechmann) reduce waste but require high-energy milling.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The compound’s lipophilicity allows it to penetrate cell membranes, enhancing its efficacy against microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is unique due to its specific ester linkage and the presence of both chromenone and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate has the molecular formula C20H18O5. The compound features a coumarin moiety linked to an ethyl acetate group, which is significant for its biological properties. Its structure can be represented as follows:

Ethyl [(4methyl2oxo2Hchromen7yl)oxy](phenyl)acetate\text{Ethyl }[(4-\text{methyl}-2-\text{oxo}-2H-\text{chromen}-7-\text{yl})\text{oxy}](\text{phenyl})\text{acetate}

Antibacterial Properties

Research indicates that ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate exhibits notable antibacterial activity, particularly against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, although detailed pathways remain to be fully elucidated.

Anti-inflammatory and Antioxidant Effects

Coumarin derivatives, including this compound, are recognized for their anti-inflammatory and antioxidant properties. Studies suggest that they can mitigate oxidative stress and inflammation, which are critical factors in various chronic diseases. The potential for ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate to act as an anti-inflammatory agent makes it a candidate for further pharmacological exploration.

Anticancer Activity

Emerging evidence points to the anticancer potential of ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on the antibacterial efficacy of various coumarin derivatives found that ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate showed significant inhibition against resistant bacterial strains. The study emphasized the need for further investigation into its mechanism of action and potential clinical applications.
  • Antioxidant Activity : In vitro assays demonstrated that this compound possesses strong antioxidant properties, effectively scavenging free radicals and reducing oxidative damage in cellular models. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.
  • Anticancer Mechanisms : Research exploring the anticancer effects of coumarin derivatives indicated that compounds similar to ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate could inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. These findings warrant further studies to confirm the specific effects of this compound on different cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of ethyl (4-methyl-2-oxo-2H-chromen-7-yloxyacetate compared to related coumarin derivatives:

Compound NameMolecular FormulaBiological Activity
Ethyl 4-methylcoumarin-3-carboxylic acidC12H10O4Strong anti-inflammatory properties
Ethyl 7-hydroxycoumarinC10H8O3Known for antioxidant activity
Ethyl 6-(4-methoxyphenyl)-2H-chromen-2-oneC16H16O3Displays significant anticancer activity
Ethyl (4-methyl-2-oxo-2H-chromen-7-yloxyacetate C20H18O5 Exhibits antibacterial, anti-inflammatory, and anticancer activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate, and how do reaction conditions influence yield?

  • Methodology :

  • Conventional synthesis : React 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry DMF using K₂CO₃ at 80°C for 10 hours, yielding ~82% product . Alternative solvents (e.g., acetone) may reduce yields to 40% due to slower reaction kinetics .
  • Microwave-assisted synthesis : Significantly reduces reaction time (minutes vs. hours) with comparable yields. For example, coupling hydrazide intermediates with aldehydes under microwave irradiation improves efficiency and reduces side reactions .
    • Key factors : Solvent polarity, base selection (K₂CO₃ vs. NaBiO₃), and temperature control critically impact yield and purity .

Q. How is the molecular structure of this compound validated?

  • Techniques :

  • X-ray crystallography : Use SHELXL for small-molecule refinement. The software optimizes hydrogen bonding and torsion angles, critical for resolving chromene ring planarity and ester group orientation .
  • Spectroscopy : IR confirms ester C=O stretches (~1730 cm⁻¹) and lactone bands (~1675 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.1–7.7 ppm) and methyl groups (δ 2.4 ppm) .
    • Data interpretation : Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₂₀H₁₈O₅) .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields be resolved?

  • Case study : Yields for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate vary from 40% (acetone reflux) to 82% (DMF/K₂CO₃ at 80°C) .
  • Resolution strategy :

  • Design of Experiments (DoE) : Systematically vary solvent (polar aprotic vs. ketone), base (K₂CO₃ vs. NaBiO₃), and temperature to identify optimal conditions.
  • Kinetic profiling : Monitor reaction progress via TLC or in situ IR to detect intermediate formation or side reactions .

Q. What experimental approaches elucidate its interaction with biological targets?

  • Pharmacodynamic assays :

  • Enzyme inhibition : Use fluorescence quenching to study binding to human serum albumin (HSA) or cytochrome P450 isoforms. For example, coumarin derivatives show Δλₐₓ shifts indicative of hydrophobic pocket interactions .
  • Cellular assays : Evaluate anticancer activity via MTT assays on cancer cell lines (e.g., MCF-7). IC₅₀ values correlate with substituent electronic effects (e.g., methoxy vs. trifluoromethyl groups) .
    • Computational docking : Molecular docking with AutoDock Vina predicts binding poses in enzyme active sites (e.g., CK2 kinase, PDB: 2QC6). Key interactions include H-bonding with the chromenone oxygen and π-π stacking of the phenyl group .

Q. How can structural modifications enhance bioactivity?

  • Derivatization strategies :

  • Hydrazide formation : React the ester with hydrazine hydrate to generate 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, a precursor for Schiff bases with antimicrobial activity .
  • Oxadiazole hybrids : Introduce 1,3,4-oxadiazole moieties via CS₂ coupling, enhancing lipophilicity and membrane permeability .
    • SAR insights :
  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability.
  • Methoxy substituents on the phenyl ring increase antioxidant capacity by stabilizing radical intermediates .

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